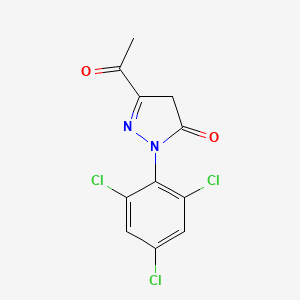![molecular formula C14H19NO2 B12915804 Methyl {4-[(pyrrolidin-1-yl)methyl]phenyl}acetate CAS No. 878139-91-4](/img/structure/B12915804.png)
Methyl {4-[(pyrrolidin-1-yl)methyl]phenyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetate is an organic compound that belongs to the class of esters It features a pyrrolidine ring attached to a phenyl group, which is further connected to an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetate can be synthesized through a multi-step process. One common method involves the reaction of 4-(pyrrolidin-1-ylmethyl)benzaldehyde with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of Methyl 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetate can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetic acid.
Reduction: Formation of 2-(4-(pyrrolidin-1-ylmethyl)phenyl)ethanol.
Substitution: Formation of various substituted esters or amides.
Applications De Recherche Scientifique
Methyl 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(4-(morpholin-4-ylmethyl)phenyl)acetate
- Methyl 2-(4-(piperidin-1-ylmethyl)phenyl)acetate
- Methyl 2-(4-(azepan-1-ylmethyl)phenyl)acetate
Uniqueness
Methyl 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetate is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
878139-91-4 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
methyl 2-[4-(pyrrolidin-1-ylmethyl)phenyl]acetate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)10-12-4-6-13(7-5-12)11-15-8-2-3-9-15/h4-7H,2-3,8-11H2,1H3 |
Clé InChI |
FJUUNECMFNZACU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(C=C1)CN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


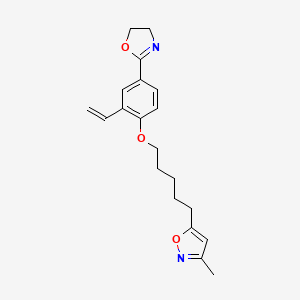
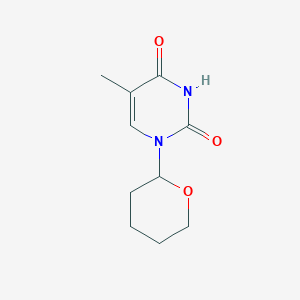
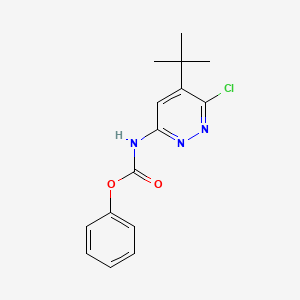
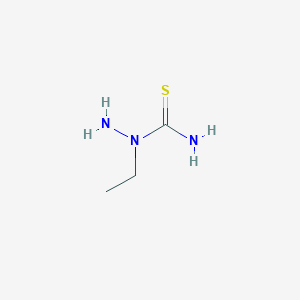
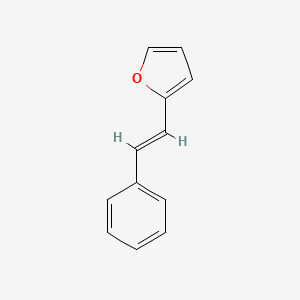
![5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12915751.png)
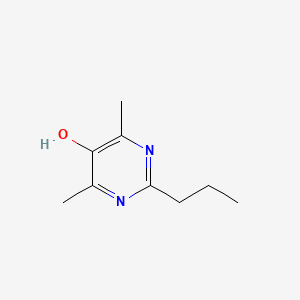
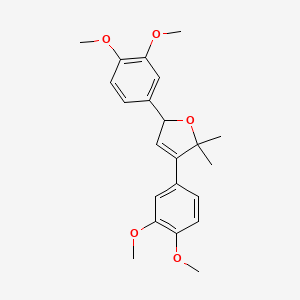

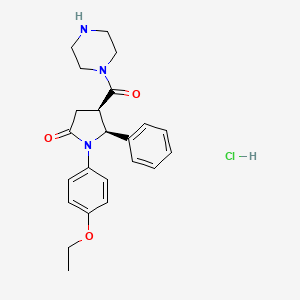


![Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy-](/img/structure/B12915785.png)
